molecular formula C17H20N4OS B5611931 2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

Cat. No.: B5611931
M. Wt: 328.4 g/mol
InChI Key: CBHIIVJDCRVCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of biological activities.

Properties

IUPAC Name

1-(2,2,4,6-tetramethylquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11-5-6-14-13(7-11)12(2)8-17(3,4)21(14)15(22)9-23-16-18-10-19-20-16/h5-8,10H,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHIIVJDCRVCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Triazolylthioacetyl Group: The final step involves the introduction of the triazolylthioacetyl group. This can be achieved through a nucleophilic substitution reaction where a triazole derivative reacts with a suitable thioacetylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
The triazole moiety present in this compound is known for its antifungal properties. Triazole derivatives are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol in fungal cell membranes. Research indicates that compounds with similar structures exhibit significant antifungal activity against various species such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties
Studies have shown that triazole-containing compounds can also exhibit anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, a related compound demonstrated cytotoxicity against breast cancer cell lines by inducing apoptosis . The incorporation of the quinoline structure enhances the bioactivity of the compound, making it a candidate for further investigation in cancer therapy.

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Triazoles are known to be effective against a range of agricultural pests and diseases. For example, triazole derivatives have been utilized in crop protection to combat fungal diseases such as rusts and blights . The specific application of 2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline could be explored in formulations aimed at enhancing crop yield and resistance.

Materials Science Applications

Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. The presence of both triazole and quinoline functionalities allows for the development of materials with specific thermal and mechanical properties. Research into polymer composites incorporating such compounds has shown improved durability and resistance to environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntifungal AgentInhibits ergosterol synthesis in fungi
Anticancer AgentInduces apoptosis in cancer cells
Agricultural SciencePesticideEffective against fungal diseases in crops
Materials SciencePolymer SynthesisEnhances thermal/mechanical properties of materials

Case Studies

  • Antifungal Activity Study
    A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity. The results indicated that compounds similar to this compound demonstrated potent activity against Candida species .
  • Cancer Cell Line Testing
    In another research article focusing on anticancer properties, a derivative containing a similar quinoline structure was tested against breast cancer cell lines. The findings revealed significant cytotoxicity attributed to the compound’s ability to disrupt cellular metabolism .
  • Agricultural Field Trials
    Field trials conducted with triazole-based pesticides showed a marked reduction in fungal infections among treated crops compared to controls. This highlights the potential agricultural benefits of compounds like this compound .

Mechanism of Action

The mechanism by which 2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline exerts its effects is complex and involves multiple pathways. The quinoline core can interact with DNA and enzymes, disrupting cellular processes. The triazole moiety can inhibit specific enzymes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities but less versatility in modifications.

    2-Methylquinoline: Shares the quinoline core but lacks the additional functional groups, limiting its applications.

    1,2,4-Triazole Derivatives: Known for their antimicrobial properties but do not possess the quinoline core’s versatility.

Uniqueness

2,2,4,6-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline stands out due to its combination of the quinoline and triazole moieties, providing a unique set of properties that can be exploited in various scientific and industrial applications.

This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility

Biological Activity

2,2,4,6-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline is a complex organic compound that integrates a quinoline structure with a triazole moiety. This hybridization is significant as both quinolines and triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a quinoline backbone substituted with a triazole-thioacetyl group. Its structural formula can be represented as follows:

C15H20N4S\text{C}_{15}\text{H}_{20}\text{N}_4\text{S}

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds within the quinoline and triazole families. For instance, derivatives of 1,2-dihydroquinoline have shown promising results against various cancer cell lines. In a comparative study involving tetrahydroquinoline derivatives, it was noted that certain modifications in the structure significantly enhanced antiproliferative effects across different cancer types:

CompoundCancer Cell LineIC50 Value (µM)
3bH460 (Lung)30.7
3cMCF7 (Breast)25.4
3eDU145 (Prostate)Not effective

These findings indicate that structural variations can lead to significant differences in biological activity .

Antimicrobial Activity

Compounds containing the triazole ring are often characterized by their antifungal properties. Triazoles have been extensively studied for their ability to inhibit fungal growth by targeting specific enzymatic pathways. The incorporation of the triazole moiety into the quinoline structure may enhance its efficacy against fungal strains. For example, triazole derivatives have demonstrated effectiveness against various fungi at concentrations around 50 mg/ml .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Antifungal Mechanisms : The triazole component may disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis.

Case Studies

Several case studies highlight the biological relevance of compounds with similar structures:

  • Study on Triazole Derivatives : A study identified new triazole derivatives that exhibited potent activity against DCN1 ligase involved in cancer progression. The optimized compounds showed IC50 values as low as 2.96 nM .
  • Antifungal Screening : Another investigation focused on triazole-thione derivatives demonstrated significant antifungal activity against Alternaria solani, showcasing the potential for agricultural applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.